molecular formula C21H15NO2S2 B231927 S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate

Cat. No. B231927
M. Wt: 377.5 g/mol
InChI Key: ZINUFQQFHFCXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate, also known as MBTH, is a synthetic compound that has been widely used in scientific research for its unique properties. MBTH is a thiazine dye that has been used as a redox indicator, a fluorescent probe, and a reagent in biochemical assays.

Mechanism of Action

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate reacts with H2O2 in the presence of peroxidase to form a blue-colored product. The reaction is based on the oxidation of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate to its corresponding cation radical, which then reacts with H2O2 to form a blue-colored compound. The intensity of the blue color is directly proportional to the concentration of H2O2 in the sample.
Biochemical and Physiological Effects:
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate does not have any known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is used in vitro for biochemical assays.

Advantages and Limitations for Lab Experiments

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has several advantages in lab experiments, including its high sensitivity and specificity for the detection of H2O2. It is also a stable reagent that can be stored for long periods of time. However, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has some limitations, including its inability to detect other ROS besides H2O2 and its potential interference with other redox-active compounds in the sample.

Future Directions

There are several future directions for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in scientific research. One area of interest is the development of new assays for the detection of H2O2 in biological samples. Another area of interest is the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate as a fluorescent probe for the detection of ROS in living cells. Additionally, there is potential for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.

Synthesis Methods

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate can be synthesized by the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride, followed by reaction with sodium benzenethiolate. The product is then purified through recrystallization to obtain pure S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate.

Scientific Research Applications

S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been widely used in scientific research for its ability to detect and quantify hydrogen peroxide (H2O2) in biological samples. It is a popular reagent for the detection of H2O2 in enzymatic assays, such as peroxidase and catalase assays. S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has also been used as a redox indicator in the determination of antioxidant activity in plant extracts and food products. Additionally, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

Molecular Formula

C21H15NO2S2

Molecular Weight

377.5 g/mol

IUPAC Name

S-(2-oxo-2-phenothiazin-10-ylethyl) benzenecarbothioate

InChI

InChI=1S/C21H15NO2S2/c23-20(14-25-21(24)15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)22/h1-13H,14H2

InChI Key

ZINUFQQFHFCXQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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